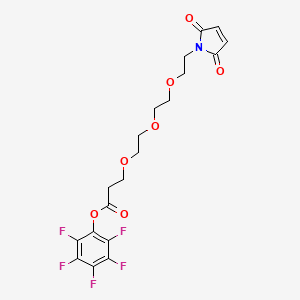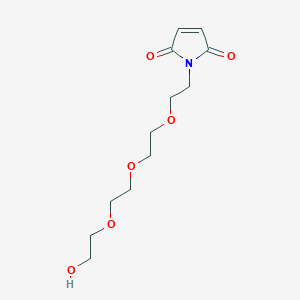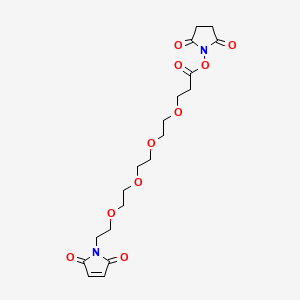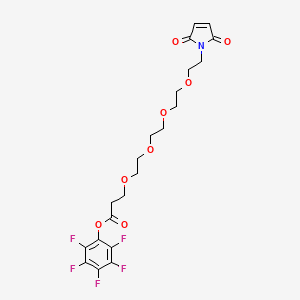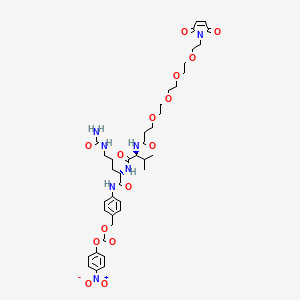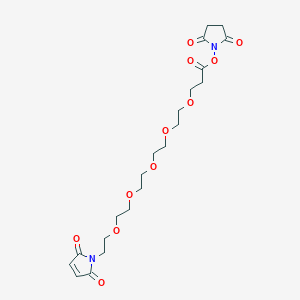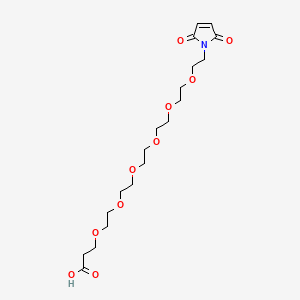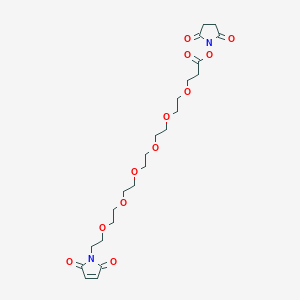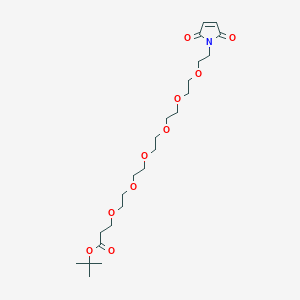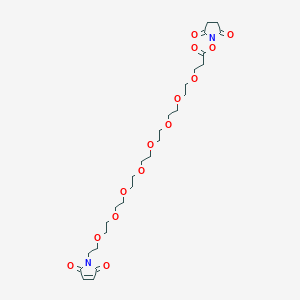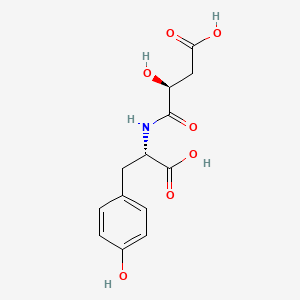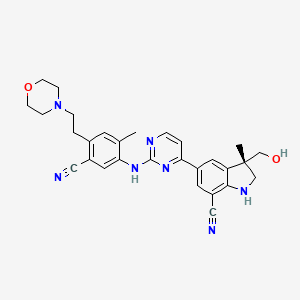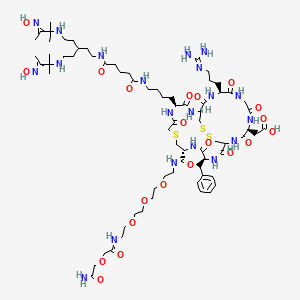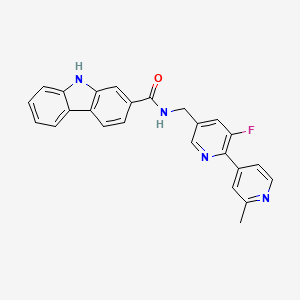
Porcupine-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Porcupine-IN-1” is a chemical compound with the molecular formula C25H19FN4O . It is related to the Porcupine (PORCN) family of proteins .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C25H19FN4O . The exact mass is 410.15428940 g/mol .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 410.4 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4. It has a Rotatable Bond Count of 4. The Exact Mass is 410.15428940 g/mol and the Monoisotopic Mass is 410.15428940 g/mol .
Wissenschaftliche Forschungsanwendungen
Development of Highly Potent Inhibitors for Porcupine : This study by Wang et al. (2013) explores the structure-activity relationship of small molecules known as IWPs, identified as Porcupine inhibitors. Porcupine, a member of the membrane-bound O-acyltransferase family, catalyzes the palmitoylation of Wnt proteins, a process crucial for their secretion and activity. The research delves into the identification of subnanomolar inhibitors and reports on the effects of these inhibitors on Wnt-dependent developmental processes, including zebrafish posterior axis formation and kidney tubule formation (Wang et al., 2013).
Porcupine Inhibitors as Anti-Cancer Therapeutics : Shah et al. (2021) present a comprehensive review on Porcupine as a novel drug target for cancer treatment. The paper outlines the various biological functions of the Porcupine protein, part of the Wnt family, and its role in cell differentiation, proliferation, migration, and apoptosis. The inhibition of Porcupine prevents the palmitoylation of Wnt ligands, thus blocking Wnt transport to the extracellular membrane and controlling cell growth. The review details the potential of Porcupine inhibitors in treating cancers like colorectal, pancreatic, and hepatocellular carcinoma. It also discusses the status of these inhibitors in clinical trials, with specific mention of four molecules - LGK974, ETC159, CGX1321, and RXC004 - that have reached Phase I trials (Shah et al., 2021).
Wirkmechanismus
- Role : Porcupine is essential for the release of all active Wnt-ligands. Inhibition of Porcupine affects signaling via both canonical and non-canonical pathways, both of which play crucial roles in disease progression .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
N-[[5-fluoro-6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl]-9H-carbazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O/c1-15-10-17(8-9-27-15)24-21(26)11-16(13-28-24)14-29-25(31)18-6-7-20-19-4-2-3-5-22(19)30-23(20)12-18/h2-13,30H,14H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMFFTZBKYVUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(C=C(C=N2)CNC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

